molecular formula C19H24N2O5S B11134088 Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B11134088
M. Wt: 392.5 g/mol
InChI Key: FQWOOSULRMMHQQ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-isopropylthiazole-4-carboxylic acid methyl ester under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell growth .

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for various biological activities, and a propanoyl amino group that may enhance its interaction with biological targets. The presence of the 3,4-dimethoxyphenyl group could contribute to its lipophilicity and ability to penetrate biological membranes.

Biological Activities

1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/ml . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

2. Antifungal and Insecticidal Properties
Novel derivatives of thiazole have been synthesized and evaluated for their fungicidal and insecticidal activities. For example, some compounds demonstrated effective antifungal properties at concentrations around 375 g ai/ha . This suggests that this compound may also possess similar activities.

3. Neuroprotective Effects
Thiazole compounds have been explored for neuroprotective effects in various models. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress . This indicates a potential therapeutic role for this compound in neurodegenerative diseases.

The mechanisms through which thiazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways in pathogens or cancer cells. For instance:

  • Inhibition of Enzymatic Activity : Some thiazoles inhibit enzymes critical for bacterial survival or cell division.
  • Modulation of Signaling Pathways : Thiazoles can interfere with signaling pathways involved in apoptosis or inflammation.

Case Studies and Research Findings

A study published in PLOS ONE highlighted the synthesis of various thiazole derivatives and their activity against M. tuberculosis . The most potent compound had an MIC significantly lower than traditional treatments, suggesting that similar modifications could enhance the efficacy of this compound.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectReference
AntimicrobialThiazole DerivativesMIC = 0.06 µg/ml
AntifungalNovel ThiazolesEffective at 375 g ai/ha
NeuroprotectiveStructural AnaloguesProtection from apoptosis

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H24N2O5S/c1-11(2)17-16(18(23)26-5)21-19(27-17)20-15(22)9-7-12-6-8-13(24-3)14(10-12)25-4/h6,8,10-11H,7,9H2,1-5H3,(H,20,21,22)

InChI Key

FQWOOSULRMMHQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCC2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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